molecular formula C17H24N4O6S B11587939 {4-[4-(Ethylsulfonyl)piperazin-1-yl]-3-nitrophenyl}(morpholin-4-yl)methanone

{4-[4-(Ethylsulfonyl)piperazin-1-yl]-3-nitrophenyl}(morpholin-4-yl)methanone

Cat. No.: B11587939
M. Wt: 412.5 g/mol
InChI Key: QBKDFCMNBNDQDD-UHFFFAOYSA-N
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Description

4-{4-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a nitrobenzoyl group, and an ethanesulfonyl-substituted piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of the ethanesulfonyl-substituted piperazine, followed by the introduction of the nitrobenzoyl group. The final step involves the formation of the morpholine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized compounds with varying properties.

Scientific Research Applications

4-{4-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: These compounds share a similar piperazine moiety but differ in their additional functional groups and overall structure.

    {4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid: This compound has a similar ethanesulfonyl-substituted piperazine but features a boronic acid group instead of the nitrobenzoyl and morpholine groups.

Uniqueness

4-{4-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering versatility that similar compounds may lack.

Properties

Molecular Formula

C17H24N4O6S

Molecular Weight

412.5 g/mol

IUPAC Name

[4-(4-ethylsulfonylpiperazin-1-yl)-3-nitrophenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H24N4O6S/c1-2-28(25,26)20-7-5-18(6-8-20)15-4-3-14(13-16(15)21(23)24)17(22)19-9-11-27-12-10-19/h3-4,13H,2,5-12H2,1H3

InChI Key

QBKDFCMNBNDQDD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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